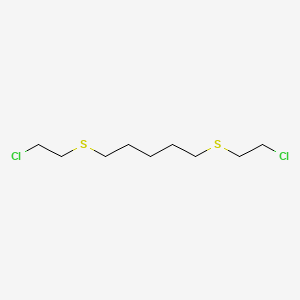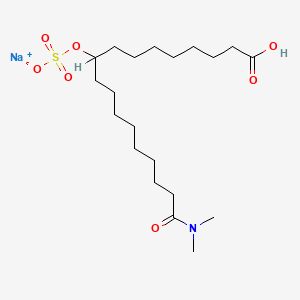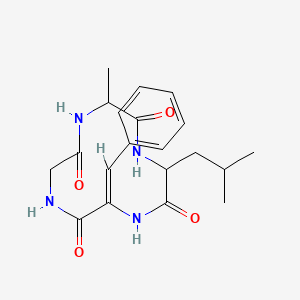
4-Amino-N-hydroxy-7-(2-hydroxy-ethoxymethyl)-7H-pyrrolo(2,3-d)pyrimidine-5-carboxamidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-N-hydroxy-7-(2-hydroxy-ethoxymethyl)-7H-pyrrolo(2,3-d)pyrimidine-5-carboxamidine is a complex organic compound that belongs to the class of pyrrolopyrimidines
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-N-hydroxy-7-(2-hydroxy-ethoxymethyl)-7H-pyrrolo(2,3-d)pyrimidine-5-carboxamidine typically involves multi-step organic reactions. The starting materials often include pyrrolo(2,3-d)pyrimidine derivatives, which undergo various functional group transformations to introduce the amino, hydroxy, and carboxamidine groups. Common reagents used in these reactions include amines, hydroxylating agents, and carboxamidine precursors. Reaction conditions may involve the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile, and catalysts such as palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4-Amino-N-hydroxy-7-(2-hydroxy-ethoxymethyl)-7H-pyrrolo(2,3-d)pyrimidine-5-carboxamidine can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of nitro groups to amino groups using reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Nucleophilic substitution reactions where functional groups are replaced by nucleophiles like halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with Pd/C or sodium borohydride in methanol.
Substitution: Alkyl halides or alkoxides in polar aprotic solvents like dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific functional groups present in the compound and the reaction conditions. For example, oxidation of hydroxyl groups may yield ketones or aldehydes, while reduction of nitro groups will produce amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, viral infections, and inflammatory disorders.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 4-Amino-N-hydroxy-7-(2-hydroxy-ethoxymethyl)-7H-pyrrolo(2,3-d)pyrimidine-5-carboxamidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways and biological processes.
Comparación Con Compuestos Similares
Similar Compounds
4-Amino-7H-pyrrolo(2,3-d)pyrimidine-5-carboxamidine: Lacks the hydroxy and ethoxymethyl groups.
N-hydroxy-7-(2-hydroxy-ethoxymethyl)-7H-pyrrolo(2,3-d)pyrimidine-5-carboxamidine: Lacks the amino group.
4-Amino-N-hydroxy-7H-pyrrolo(2,3-d)pyrimidine-5-carboxamidine: Lacks the ethoxymethyl group.
Uniqueness
The presence of the amino, hydroxy, and ethoxymethyl groups in 4-Amino-N-hydroxy-7-(2-hydroxy-ethoxymethyl)-7H-pyrrolo(2,3-d)pyrimidine-5-carboxamidine makes it unique compared to similar compounds. These functional groups contribute to its distinct chemical reactivity and potential biological activity.
Propiedades
Número CAS |
120386-09-6 |
|---|---|
Fórmula molecular |
C10H14N6O3 |
Peso molecular |
266.26 g/mol |
Nombre IUPAC |
4-amino-N'-hydroxy-7-(2-hydroxyethoxymethyl)pyrrolo[2,3-d]pyrimidine-5-carboximidamide |
InChI |
InChI=1S/C10H14N6O3/c11-8(15-18)6-3-16(5-19-2-1-17)10-7(6)9(12)13-4-14-10/h3-4,17-18H,1-2,5H2,(H2,11,15)(H2,12,13,14) |
Clave InChI |
FGOIGJWZOGAZHP-UHFFFAOYSA-N |
SMILES isomérico |
C1=C(C2=C(N=CN=C2N1COCCO)N)/C(=N/O)/N |
SMILES canónico |
C1=C(C2=C(N=CN=C2N1COCCO)N)C(=NO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


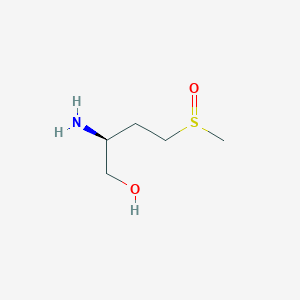
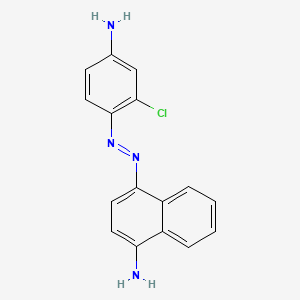


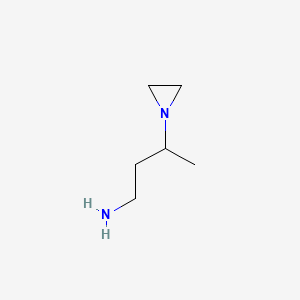
![2-Hydroxy-3-[3-(trimethoxysilyl)propoxy]propyl acrylate](/img/structure/B12681166.png)

